molecular formula C13H20ClN3O3 B5493361 {4-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-morpholinyl}acetic acid

{4-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-morpholinyl}acetic acid

Cat. No. B5493361
M. Wt: 301.77 g/mol
InChI Key: ONRMTCQTYDZYMC-UHFFFAOYSA-N
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Description

The compound is also known as 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid . It appears as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water .


Synthesis Analysis

The synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves a reaction between 4-chloro-3-methylpyrazole and ethyl bromoacetate in the presence of a base . This results in 4-Chloro-3-ethyl-1-methylpyrazole. Then, using formic acid as a reagent and catalyst, 4-Chloro-3-ethyl-1-methylpyrazole reacts with formate to produce 4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid .


Molecular Structure Analysis

The molecular formula of the compound is C7H9ClN2O2 . The molecular weight is 188.61 . The InChI string representation of the molecule is InChI=1/C7H9ClN2O2/c1-3-4-5 (8)6 (7 (11)12)10 (2)9-4/h3H2,1-2H3, (H,11,12) .


Physical And Chemical Properties Analysis

The compound has a density of 1.40±0.1 g/cm3 . The melting point is 164 °C , and the boiling point is 339.5±42.0 °C . The flash point is 159.1°C . The vapor pressure is 3.55E-05mmHg at 25°C . The refractive index is 1.587 .

Safety and Hazards

The compound should be treated as an organic compound. Proper protective equipment such as gloves and goggles should be worn when handling it . Avoid prolonged or frequent contact with the compound, and avoid inhaling its dust or solution . It should be stored in a sealed container, away from oxidizing agents and strong acids or bases . If inhaled, the victim should be moved to fresh air immediately and seek medical attention .

properties

IUPAC Name

2-[4-[(5-chloro-3-ethyl-1-methylpyrazol-4-yl)methyl]morpholin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O3/c1-3-11-10(13(14)16(2)15-11)7-17-4-5-20-8-9(17)6-12(18)19/h9H,3-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRMTCQTYDZYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1CN2CCOCC2CC(=O)O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-morpholinyl}acetic acid

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